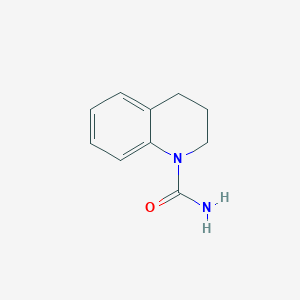

1-Carbamoyl-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality 1-Carbamoyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Carbamoyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63098-90-8 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3,4-dihydro-2H-quinoline-1-carboxamide |

InChI |

InChI=1S/C10H12N2O/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) |

InChI Key |

ZAFBGRNWOGKKSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Evaluation of 1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS 63098-90-8) in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of fragment-based drug discovery (FBDD) and library design, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a highly versatile, privileged structure. 1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS 63098-90-8) integrates this lipophilic, conformationally restricted THQ core with a highly polar, hydrogen-bonding carbamoyl (urea-like) moiety at the N1 position.

This specific combination is strategically valuable. The carbamoyl group acts as both a hydrogen bond donor (via the

Because this compound is often sourced from rare chemical collections intended for early-stage discovery—and is frequently supplied "as-is" without comprehensive vendor-supplied analytical data[1]—researchers must implement rigorous, self-validating quality control and synthesis workflows before integrating it into high-throughput screening (HTS) pipelines.

Physicochemical Profiling

The baseline properties of CAS 63098-90-8 dictate its handling, solubility, and formulation for biological assays. Below is a synthesized profile based on structural calculation and commercial supplier data[1][2].

| Property | Value | Mechanistic Implication for Screening |

| IUPAC Name | 3,4-Dihydro-1(2H)-quinolinecarboxamide | Primary identifier for structural databases. |

| CAS Registry Number | 63098-90-8 | Standardized indexing[2]. |

| Linear Formula | Defines the atomic composition[1]. | |

| Molecular Weight | 176.22 g/mol | Ideal for fragment libraries (Rule of 3 compliant)[1]. |

| H-Bond Donors | 1 ( | Facilitates target protein interaction. |

| H-Bond Acceptors | 1 ( | Facilitates target protein interaction. |

Synthetic Methodology & Quality Control Protocol

Commercially sourced 1-carbamoyl-1,2,3,4-tetrahydroquinoline from early-discovery collections (such as the AldrichCPR line) requires the buyer to confirm product identity and purity[1]. If the commercial supply is exhausted or requires isotopic labeling, de novo synthesis is required.

The following is a self-validating protocol for the synthesis and subsequent QC of the N-carbamoylated THQ.

De Novo Synthesis via in situ Cyanic Acid

Causality & Rationale: The direct carbamoylation of a secondary amine (THQ) is most efficiently achieved using sodium cyanate (

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of 1,2,3,4-tetrahydroquinoline in 20 mL of a 1:1 mixture of glacial acetic acid and distilled water. Rationale: The mixed solvent ensures the solubility of both the organic amine and the inorganic cyanate salt.

-

Reagent Addition: Chill the reaction vessel to 0°C. Slowly add 15.0 mmol (1.5 eq) of Sodium Cyanate (

) portion-wise over 15 minutes. Rationale: Slow addition controls the exothermic generation of cyanic acid and prevents its rapid trimerization into cyanuric acid. -

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate 1:1).

-

Quenching & Extraction: Neutralize the reaction mixture cautiously with saturated aqueous

until gas evolution ceases (pH ~7.5). Extract the aqueous layer with Dichloromethane ( -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 1-carbamoyl-1,2,3,4-tetrahydroquinoline.

Synthesis logic: Electrophilic generation and nucleophilic capture.

Self-Validating QC Protocol (Mandatory)

Because vendors explicitly state they "do not collect analytical data for this product"[1], you must validate the structure before biological application.

-

LC-MS Analysis: Run the sample on a reverse-phase C18 column. Validation Check: The mass spectrum must show an

peak at -

H-NMR (

-

Causality: You must confirm the presence of the carbamoyl protons and the structural integrity of the THQ ring.

-

Expected Signals: Look for a broad singlet around

4.5-5.5 ppm integrating for 2 protons (the

-

Integration into High-Throughput Screening (HTS)

Once purity (>95%) is confirmed, CAS 63098-90-8 is highly suitable for phenotypic or target-directed screening.

Formulation Rationale: The compound should be prepared as a 10 mM stock solution in 100% molecular-biology grade DMSO. The presence of the carbamoyl group slightly reduces overall lipophilicity compared to the parent THQ, generally improving DMSO solubility and preventing precipitation upon aqueous dilution in assay buffers.

FBDD workflow: From unverified commercial source to validated hit.

References

Sources

The 1-Substituted Tetrahydroquinoline Scaffold: A Technical Guide

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged scaffold" in medicinal chemistry, distinguished by its semi-rigid bicyclic structure that restricts conformational entropy while offering distinct vectors for substitution. Unlike its fully aromatic quinoline counterpart, the THQ scaffold possesses a sp³-hybridized nitrogen (N1) and C2/C3/C4 carbons, allowing for the creation of defined stereochemical centers and precise orientation of pharmacophores.

This guide focuses on 1-substituted THQs , where the nitrogen atom serves as the critical "anchor point" for modulating lipophilicity, metabolic stability, and target engagement. We examine its application in BET bromodomain inhibition (oncology) and CETP inhibition (cardiovascular), supported by validated synthetic protocols.[1][2]

Part 1: Medicinal Chemistry & SAR Logic

The N1-Vector: Causality in Design

The N1 position is the most chemically distinct feature of the THQ scaffold. Its functionalization dictates the molecule's trajectory into the binding pocket.

-

Electronic Modulation: The lone pair on N1 can be engaged in hydrogen bonding or delocalized via N-acylation or N-arylation.[2]

-

N-Alkyl (Basic): Retains basicity (pKa ~5-6), often protonated at physiological pH, improving solubility but potentially reducing membrane permeability.[1][2]

-

N-Aryl/Acyl (Neutral): Reduces basicity, flattening the nitrogen geometry (sp² character). This is critical for BET inhibitors (e.g., I-BET762), where the N-aryl group often stacks against hydrophobic residues in the bromodomain binding pocket.[1]

-

-

Conformational Control:

-

Substituents at C2 (adjacent to N1) create significant 1,2-allylic strain (A-strain) if the N1-substituent is bulky.[1][2] This steric clash forces the N1-group into a specific rotameric state, pre-organizing the molecule for binding.

-

Example: In Torcetrapib , the bulky N-carbamate and C2-ethyl group lock the conformation, essential for CETP hydrophobic tunnel binding.

-

Case Studies in Drug Discovery

1. BET Bromodomain Inhibitors (Oncology)[1][2][3][4][5][6]

-

Mechanism: Mimics acetylated lysine (KAc) residues on histone tails.[1][2]

-

The THQ Role: The scaffold acts as a spacer, positioning the "warhead" (often a triazole or amide) to hydrogen bond with the conserved Asparagine (Asn140 in BRD4) while the N1-chlorophenyl group fills the hydrophobic "WPF shelf" (Trp-Pro-Phe).[1][2]

-

SAR Insight: Direct N-arylation is superior to N-alkylation here because the rigid aryl-aryl stacking interaction provides both potency and selectivity over other bromodomains.[1][2]

2. CETP Inhibitors (Cardiovascular)[1][2][8][9]

-

Mechanism: Inhibits Cholesteryl Ester Transfer Protein (CETP) to raise HDL.[1][2][8][9]

-

The THQ Role: A highly lipophilic scaffold. The N1 position bears a trifluoromethyl-benzyl carbamate.[2]

-

Critical Failure: While potent, Torcetrapib failed in Phase III due to off-target toxicity (aldosterone pathway activation), likely linked to the specific physicochemical profile created by the heavy fluorination and the THQ core's specific shape. Lesson: High lipophilicity at N1 can drive off-target events.[1][2]

Part 2: Synthetic Architectures

The synthesis of 1-substituted THQs generally follows two distinct logical flows: Core Functionalization (building the ring first, then substituting N1) or Convergent Cyclization (building the ring with the substituent).[1]

Visualization: Synthetic Pathways

The following diagram outlines the decision tree for synthesizing these scaffolds.

Caption: Decision matrix for THQ synthesis. Strategy A allows late-stage diversification (ideal for SAR), while Strategy B builds complexity rapidly.[1][2]

Part 3: Experimental Protocol

Protocol: Palladium-Catalyzed N-Arylation of Tetrahydroquinoline

Context: This protocol is chosen because N-aryl THQs are difficult to synthesize via nucleophilic substitution (SNAr) due to the electron-rich nature of the aniline nitrogen and the unreactive nature of aryl halides.[1][2] The Buchwald-Hartwig amination is the gold standard for accessing BET-inhibitor-like scaffolds.[1][2]

Target Molecule: N-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline[1][2]

Reagents & Equipment[1][10][11][12][13]

-

Substrate: 1,2,3,4-Tetrahydroquinoline (1.0 equiv)[1]

-

Solvent: Toluene (anhydrous, degassed)[1]

-

Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology

-

Pre-Catalyst Formation (Optional but Recommended): In a glovebox or under argon flow, mix Pd(OAc)₂ and the phosphine ligand (BINAP) in a small volume of toluene.[1] Stir for 15 minutes to generate the active LnPd(0) species. Why: Pre-complexation prevents Pd-black precipitation and ensures consistent initiation.[1][2]

-

Reaction Assembly: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:

-

Solvent Addition: Add anhydrous toluene (concentration ~0.2 M).

-

Degassing: Perform three freeze-pump-thaw cycles or vigorously sparge with argon for 10 minutes. Why: Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand.[1]

-

Execution: Add the catalyst/ligand mixture.[11] Seal the tube and heat to 100°C for 12–16 hours.

-

Work-up:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). N-aryl THQs are typically UV-active and less polar than the starting secondary amine.[1][2]

Self-Validating Checkpoints (QC)

-

TLC Monitoring: The starting material (THQ) will stain blue/purple with ninhydrin (secondary amine).[1][2] The product (tertiary aromatic amine) will not stain with ninhydrin but will be UV active.[1][2]

-

Color Change: The reaction mixture typically turns from dark red/orange (active catalyst) to black (Pd precipitation) if the catalyst dies.[1][2] A sustained orange/brown color indicates a healthy catalytic cycle.

Part 4: Data Summary

SAR Comparison of 1-Substituted THQ Derivatives[1][2]

| N1-Substituent | Physicochemical Effect | Biological Implication | Representative Class |

| -H (Unsubstituted) | H-bond donor, Moderate basicity | Often a metabolic handle; rarely the final drug form.[1][2] | Precursor / Metabolite |

| -Alkyl (Methyl/Ethyl) | Increased Lipophilicity, Basic | Improves CNS penetration; susceptible to N-dealkylation.[1][2] | Early CNS agents |

| -Aryl (Phenyl/Pyridine) | Planar geometry, Neutral | Stacking interactions (e.g., WPF shelf); Metabolic stability.[1][2] | BET Inhibitors (I-BET762) |

| -Carbamate (-COOR) | Reduced basicity, Rigid | Locks conformation; susceptible to hydrolysis.[1][2] | CETP Inhibitors (Torcetrapib) |

| -Morpholine Amide | High solubility, H-bond acceptor | Improves kinase selectivity and solubility.[1][2] | mTOR Inhibitors |

References

-

Discovery of I-BET762: Nature. 2010; 468: 1067–1073.[2] "Small-molecule inhibition of BRD4 as a therapeutic strategy to support the concept of epigenetic vulnerability in acute myeloid leukaemia." Link[1][2]

-

Torcetrapib Structure & Failure: New England Journal of Medicine. 2007; 357: 2109-2122.[2] "Effects of Torcetrapib in Patients at High Risk for Coronary Events." Link[1][2]

-

Buchwald-Hartwig Protocol: Organic Syntheses. 2002; 78: 23. "Palladium-catalyzed Amination of Aryl Halides." Link

-

Povarov Reaction Review: Chemical Reviews. 2013; 113(7): 5179–5248.[1][2] "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines." Link[1][2]

-

Green Synthesis (Reductive Methylation): Chemical Communications. 2014.[1][2] "Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines." Link

Sources

- 1. Torcetrapib - Wikipedia [en.wikipedia.org]

- 2. Torcetrapib | C26H25F9N2O4 | CID 159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Torcetrapib | Cholesteryl ester transfer protein (CETP) inhibitor | Hello Bio [hellobio.com]

- 9. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gctlc.org [gctlc.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Therapeutic potential of 1-carbamoyl-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the Therapeutic Potential of 1-Carbamoyl-1,2,3,4-tetrahydroquinoline

Introduction: The Promise of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4] This guide focuses on a specific, novel derivative, 1-carbamoyl-1,2,3,4-tetrahydroquinoline, a compound that, while not extensively documented, holds significant therapeutic promise by virtue of its structural heritage.

Drawing upon the established activities of related THQ analogs, this document will construct a scientifically-grounded prospectus on the potential of 1-carbamoyl-1,2,3,4-tetrahydroquinoline, with a focused exploration of its application as a modulator of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a key target in the treatment of prostate cancer. We will delineate a plausible synthetic pathway, propose detailed protocols for its biological evaluation, and elucidate its potential mechanism of action, thereby providing a comprehensive framework for its future development as a therapeutic agent.

Part 1: Proposed Synthesis and Chemical Characterization

The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold can be achieved through various established methods, with the Povarov reaction being one of the most versatile and widely used.[1][2] This three-component reaction, involving an aniline, an aldehyde, and an electron-rich alkene, provides a direct route to substituted THQs.[1][2] For the synthesis of the title compound, a two-stage approach is proposed: initial formation of the 1,2,3,4-tetrahydroquinoline core, followed by N-acylation to introduce the carbamoyl group.

Proposed Synthetic Workflow

Sources

Tetrahydroquinoline-1-carboxamide Derivatives: A Technical Guide for Drug Discovery

This guide details the medicinal chemistry, pharmacological applications, and synthetic protocols for Tetrahydroquinoline-1-carboxamide derivatives , a privileged scaffold in modern drug discovery.

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a bicyclic scaffold ubiquitous in natural products and synthetic drugs. When functionalized at the N1 position with a carboxamide (urea) moiety, the resulting Tetrahydroquinoline-1-carboxamide derivatives exhibit a distinct pharmacological profile. This scaffold restricts the conformational flexibility of the nitrogen lone pair, directs hydrogen bonding vectors, and serves as a rigid linker for hydrophobic groups.

This guide focuses on three primary therapeutic areas where this scaffold has demonstrated efficacy:

-

TRPV1 Antagonism: For the treatment of chronic pain and inflammation.

-

Factor XIa Inhibition: As reversible, safer anticoagulants.[1]

-

LSD1 Inhibition: As reversible epigenetic modulators for cancer therapy.

Medicinal Chemistry & SAR Logic

The biological activity of THQ-1-carboxamides is governed by specific structural modifications. The scaffold acts as a template to project pharmacophores into specific protein sub-pockets.

Core Scaffold Analysis

The THQ core provides a semi-rigid platform. The N1-carboxamide linkage is critical because it:

-

Planarizes the Nitrogen: Conjugation with the carbonyl group reduces the basicity of N1 and forces a planar or near-planar geometry, essential for fitting into narrow hydrophobic clefts (e.g., CETP tunnel, Factor XIa active site).

-

H-Bond Acceptor/Donor: The carbonyl oxygen acts as an acceptor, while the NH of the carboxamide (urea) acts as a donor.

Structure-Activity Relationship (SAR) Visualization[2]

The following diagram illustrates the established SAR rules for THQ-1-carboxamide derivatives, particularly in the context of TRPV1 and Factor XIa inhibition.

Figure 1: SAR Logic for Tetrahydroquinoline-1-carboxamide derivatives. Key interaction points highlight the necessity of the urea linkage and hydrophobic substitution.

Therapeutic Applications & Mechanisms[3][4]

TRPV1 Antagonists (Pain Management)

Transient Receptor Potential Vanilloid 1 (TRPV1) is a key integrator of pain signals.[2][3] THQ-1-ureas (carboxamides) have emerged as potent antagonists.

-

Mechanism: Competitive antagonism at the capsaicin binding site.

-

Key Insight: Substitution at the C7 position of the THQ ring (e.g., with a biaryl moiety) combined with a bulky urea at N1 significantly improves potency (

nM) and metabolic stability compared to earlier quinoline derivatives. -

Reference: Bioorg.[4] Med. Chem. Lett. 2011, 21(5), 1338-1341.[4]

Factor XIa Inhibitors (Anticoagulation)

Factor XIa is a target for "safer" anticoagulants that prevent thrombosis without compromising hemostasis.[5]

-

Mechanism: The THQ scaffold occupies the S1' subsite of the FXIa active site. The 1-carboxamide (urea) linker orients a distal aromatic ring to interact with the prime-side residues.

-

Key Compound: BMS-262084 and related analogs utilize the THQ core to achieve >1000-fold selectivity over thrombin and Factor Xa.

-

Reference: J. Med. Chem. 2014, 57(3), 955–969.

LSD1 Inhibitors (Oncology)

Lysine-specific demethylase 1 (LSD1) is overexpressed in various cancers.

-

Mechanism: Unlike irreversible inhibitors (which form covalent adducts with FAD), THQ-1-carboxamide derivatives act as reversible inhibitors . They occupy the substrate binding cleft, preventing H3K4 demethylation.

-

Advantage: Reversible inhibition reduces the risk of off-target hematological toxicity observed with irreversible tranylcypromine analogs.

Synthetic Protocols

The synthesis of Tetrahydroquinoline-1-carboxamides typically proceeds via the functionalization of the secondary amine of the 1,2,3,4-tetrahydroquinoline core.

Synthesis Workflow Diagram

Figure 2: Synthetic routes to Tetrahydroquinoline-1-carboxamide derivatives. Path A is preferred for monosubstituted ureas; Path B/C for disubstituted ureas.

Detailed Protocol: Synthesis via Isocyanate (Path A)

This method is preferred for generating N-monosubstituted ureas (1-carboxamides).

Reagents:

-

Substituted 1,2,3,4-tetrahydroquinoline (1.0 eq)

-

Aryl/Alkyl Isocyanate (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (TEA) (0.1 eq, optional catalyst)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with the tetrahydroquinoline derivative (e.g., 6-methoxy-1,2,3,4-tetrahydroquinoline) dissolved in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0°C in an ice bath. Add the isocyanate dropwise via syringe over 10 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The product often precipitates as a white/off-white solid.

-

Workup:

-

If precipitate forms: Filter the solid, wash with cold DCM and Et₂O.

-

If soluble: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Validation Criteria:

-

¹H NMR: Look for the disappearance of the THQ N-H signal (broad, ~3.5-4.0 ppm) and the appearance of the urea N-H signal (downfield, >6.0 ppm).

-

Mass Spec: Confirm [M+H]⁺ peak.

Comparative Data: Activity Profiles

The following table summarizes the potency of key THQ-1-carboxamide derivatives against their respective targets.

| Compound ID | Target | R1 (N-Substituent) | C6/C7 Subst. | IC₅₀ / Ki | Biological Effect |

| SB-782443 | TRPV1 | 2-Pyridyl (Urea) | 7-Biaryl | 7 nM | Analgesia (Inflammatory pain) |

| BMS-262084 | Factor XIa | 4-Chlorophenyl | H | 0.2 nM | Antithrombotic (Rabbit model) |

| Compd 18x | LSD1 | 4-Piperidinyl | 6-Methoxy | 0.54 µM | Anti-proliferation (Gastric cancer) |

| THQ-Antiviral | SARS-CoV-2 | Indole-linker | 2-Propyl | 3.15 µM | Viral replication inhibition |

References

-

Schmidt, R. G., et al. (2011).[4] "Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists."[4][7] Bioorganic & Medicinal Chemistry Letters, 21(5), 1338-1341.[4] Link

-

Quan, M. L., et al. (2014). "Tetrahydroquinoline derivatives as potent and selective factor XIa inhibitors."[1][8][9][10] Journal of Medicinal Chemistry, 57(3), 955–969. Link

-

Wang, M., et al. (2020). "Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors." European Journal of Medicinal Chemistry, 194, 112243. Link

-

Gunosewoyo, H., & Coster, M. J. (2010). "Tetrahydroquinoline-based tricyclic derivatives as potent antagonists of the TRPV1 receptor."[4][7][11] Bioorganic & Medicinal Chemistry, 18(17), 6300-6310.

-

Zhang, Y., et al. (2023). "Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro." Molecules, 28(3), 1123. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 3. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 6. shd-pub.org.rs [shd-pub.org.rs]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroquinoline derivatives as potent and selective factor XIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New factor Xa inhibitors based on 1,2,3,4-tetrahydroquinoline developed by molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. figshare.com [figshare.com]

- 11. cdn5.f-cdn.com [cdn5.f-cdn.com]

1-Carbamoyl-1,2,3,4-tetrahydroquinoline solubility and stability data

Topic: 1-Carbamoyl-1,2,3,4-tetrahydroquinoline: Solubility, Stability, and Handling Guide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers

Executive Summary

1-Carbamoyl-1,2,3,4-tetrahydroquinoline (CAS: 63098-90-8), also known as 3,4-dihydro-2H-quinoline-1-carboxamide, is a critical bicyclic urea scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, including potential antipsychotics, fungicides, and tubulin polymerization inhibitors.

Structurally, it consists of a lipophilic tetrahydroquinoline core protected at the nitrogen (N1) position by a hydrophilic carbamoyl group. This modification significantly alters its physicochemical profile compared to the parent 1,2,3,4-tetrahydroquinoline, enhancing stability against oxidative aromatization while reducing basicity. This guide provides a technical analysis of its solubility limits, degradation pathways, and standardized protocols for handling.

Physicochemical Profile

The following data synthesizes experimental values from analogous N-substituted tetrahydroquinolines and calculated properties for the specific CAS 63098-90-8.[1]

| Property | Value / Description | Context |

| CAS Number | 63098-90-8 | Unique Identifier |

| Molecular Formula | C₁₀H₁₂N₂O | MW: 176.22 g/mol |

| Physical State | Solid (White to Off-White Powder) | Predicted based on urea H-bonding network; parent THQ is liquid.[1] |

| Melting Point | 140°C – 160°C (Predicted) | Note: Experimental verification required.[1] Analogous N-carbamoyl THQ derivatives melt in this range.[1] |

| LogP (Octanol/Water) | ~1.5 – 1.8 (Estimated) | Moderately lipophilic; reduced compared to parent THQ due to polar amide.[1] |

| pKa | Non-ionizable in physiologic range | The N1 nitrogen is amidic (neutral); not basic like the parent amine.[1] |

Solubility Assessment

The carbamoyl group introduces a hydrogen bond donor/acceptor motif, making the compound significantly less soluble in non-polar hydrocarbons (e.g., hexane) but highly soluble in polar aprotic solvents.

Solvent Compatibility Matrix

| Solvent Class | Solubility Rating | Recommended Use |

| Water | Poor (< 1 mg/mL) | Not suitable for stock solutions.[1] Requires co-solvent (e.g., 10% DMSO) for biological assays.[1] |

| DMSO | Excellent (> 50 mg/mL) | Primary choice for stock solutions. Stable for long-term storage at -20°C. |

| Methanol / Ethanol | Good (> 20 mg/mL) | Suitable for transfer; however, avoid protic solvents for long-term storage if transamidation is a concern (rare at neutral pH).[1] |

| Dichloromethane | Good (> 10 mg/mL) | Ideal for extraction and synthesis workups. |

| Hexane / Heptane | Insoluble | Used as an anti-solvent for precipitation/crystallization. |

Dissolution Protocol for Stock Preparation

-

Weighing: Weigh the target mass into a glass vial (avoid plastics that may leach plasticizers in DMSO).[1]

-

Solvent Addition: Add 100% DMSO to achieve a concentration of 10–50 mM.

-

Agitation: Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 5 minutes at room temperature.

-

Visual Inspection: Solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.[1]

Stability and Degradation Pathways[1][2]

While the N-carbamoyl group protects the tetrahydroquinoline nitrogen from rapid oxidation, the compound remains susceptible to specific stress conditions.[1]

Key Degradation Mechanisms

-

Hydrolysis (Acid/Base Catalyzed):

-

The urea linkage is the "weak link."[1] Under strong acidic (pH < 2) or basic (pH > 12) conditions, the amide bond hydrolyzes, releasing ammonia and regenerating the parent 1,2,3,4-tetrahydroquinoline.

-

Risk:[2][3] The regenerated parent amine is prone to rapid oxidation to Quinoline (aromatization).[1]

-

-

Oxidative Dehydrogenation:

-

Although protected, the C2 and C4 benzylic positions are susceptible to radical autoxidation upon prolonged exposure to light and air, eventually leading to aromatization.[1]

-

-

Photolysis:

Visualizing the Degradation Logic

Figure 1: Primary degradation pathways. Hydrolysis of the urea linkage leads to the unstable parent amine, which rapidly oxidizes to quinoline.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility in a specific buffer or solvent.[1]

-

Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.

-

Critical: Discard the first 200 µL of filtrate to account for filter adsorption.[1]

-

-

Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Stress Testing

Use this to determine storage limits.[1]

-

Stock: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Acid: Add 0.1 N HCl (1:1 v/v). Incubate at 60°C for 4 hours.

-

Base: Add 0.1 N NaOH (1:1 v/v). Incubate at 60°C for 4 hours.

-

Oxidation: Add 3% H₂O₂.[1] Incubate at RT for 24 hours.

-

-

Analysis: Neutralize samples and inject onto HPLC.

Workflow Visualization

Figure 2: Standardized workflow for determining thermodynamic solubility.[1]

Handling & Storage Recommendations

-

Storage: Store solid powder at 2–8°C (short term) or -20°C (long term) in a desiccator. Protect from light.[1]

-

Solution Stability: DMSO stocks are stable for 3 months at -20°C. Aqueous dilutions should be prepared fresh daily.[1]

-

Safety (SDS Highlights):

References

-

Sigma-Aldrich. (n.d.).[1] 1-Carbamoyl-1,2,3,4-tetrahydroquinoline Product Information. Retrieved from

-

PubChem. (2025).[1] 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine.[1] Retrieved from

-

ChemicalBook. (2025).[1][4] 1,2,3,4-Tetrahydroquinoline Properties and Synthesis. Retrieved from

-

Katritzky, A. R., et al. (2010).[1] Synthesis of tetrahydroquinolines via borrowing hydrogen methodology. Journal of Organic Chemistry. (Contextual grounding for THQ stability).

-

BenchChem. (2025).[1] Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-DIHYDRO-2H-QUINOXALINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 887590-25-2 [chemicalbook.com]

Methodological & Application

Strategic Synthesis of N-Substituted Tetrahydroquinoline Ureas: A Medicinal Chemistry Guide

Executive Summary & Scientific Context

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutic agents targeting mTOR, GPCRs, and bromodomains [1, 2]. Functionalization of the

Synthesizing ureas on the THQ nitrogen presents unique challenges compared to aliphatic amines. The THQ nitrogen is a secondary aniline derivative; it is less nucleophilic than aliphatic secondary amines due to conjugation with the benzene ring, yet sterically hindered by the peri-protons of the fused ring system.

This guide details three field-proven protocols to synthesize N-substituted THQ ureas, moving beyond generic "amine + isocyanate" instructions to address the specific reactivity profile of the tetrahydroquinoline core.

Strategic Reagent Selection Matrix

Selection of the coupling reagent is dictated by the availability of the coupling partner and the electronic nature of the THQ substrate.

| Reagent Route | Primary Application | Pros | Cons |

| Isocyanates (R-NCO) | Commercial R-NCO available | High yield, atom economical, no byproducts (except urea). | Limited commercial availability of diverse isocyanates; handling of volatile/toxic isocyanates. |

| Phenyl Chloroformate | Complex/Non-commercial amines | The "Workhorse" Method. Forms stable carbamate intermediate; tolerant of diverse functionality.[1] | Requires two steps (can be telescoped); generates phenol byproduct. |

| CDI (Carbonyldiimidazole) | Acid-sensitive substrates | Phosgene-free; "Green" chemistry; mild conditions. | Moisture sensitive; imidazole byproduct can inhibit crystallization; lower reactivity with electron-deficient THQs. |

| Triphosgene | Sterically hindered amines | Highly reactive; forms carbamoyl chloride intermediate. | Safety hazards (generates phosgene in situ); requires strict anhydrous conditions. |

Decision Logic for Synthetic Route

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and chemical sensitivity.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Route (Phenyl Chloroformate)

Best for: Synthesizing ureas where the R-group amine is complex, chiral, or not available as an isocyanate. This method proceeds via a stable phenyl carbamate intermediate [3, 4].

Mechanism:

-

Activation: THQ reacts with phenyl chloroformate to form

-(phenoxycarbonyl)-tetrahydroquinoline. -

Displacement: A primary or secondary amine displaces the phenoxide leaving group to form the urea.

Reagents:

-

1,2,3,4-Tetrahydroquinoline derivative (1.0 equiv)

-

Phenyl chloroformate (1.1 - 1.2 equiv)

-

Base: Pyridine (preferred for step 1) or DIPEA

-

Solvent: DCM (Dichloromethane) or THF

-

Secondary/Primary Amine (Nucleophile) (1.2 - 1.5 equiv)

Step-by-Step Methodology:

-

Carbamate Formation:

-

Dissolve the THQ (1.0 equiv) and Pyridine (1.5 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen.

-

Cool the solution to 0°C.

-

Add Phenyl chloroformate (1.1 equiv) dropwise over 10 minutes. Note: Exothermic reaction.

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 1-2 hours.

-

Checkpoint: Monitor by TLC/LCMS.[1] The THQ starting material should be consumed, converting to the less polar phenyl carbamate.

-

Workup (Optional but recommended): Wash with 1N HCl (to remove pyridine), then brine. Dry over

and concentrate. The phenyl carbamate is usually a stable solid/oil that can be stored.

-

-

Urea Coupling:

-

Dissolve the isolated phenyl carbamate intermediate in DMSO or Acetonitrile (0.2 M).

-

Add the coupling amine (R-

) (1.2 equiv). -

Add DIPEA (2.0 equiv) to scavenge the phenol byproduct and drive the equilibrium.

-

Heat to 60-80°C for 4-12 hours. Note: THQ carbamates are sterically hindered; heat is often required to displace the phenoxide.

-

Purification: Cool to RT. Dilute with water. The product often precipitates.[2] If not, extract with EtOAc and purify via flash chromatography (Hexane/EtOAc).

-

Protocol B: The CDI Route (One-Pot)

Best for: Acid-sensitive substrates or avoiding chlorinated solvents/reagents. CDI acts as a phosgene equivalent without the extreme toxicity [5].

Reagents:

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

THQ derivative (1.0 equiv)

-

Solvent: Anhydrous THF or DMF

-

Base:

(optional, usually not needed for CDI)

Step-by-Step Methodology:

-

Activation:

-

Dissolve CDI (1.2 equiv) in anhydrous THF (0.5 M) under inert atmosphere.

-

Add the THQ derivative (1.0 equiv) dissolved in THF dropwise to the CDI solution.

-

Critical Step: Stir at RT or reflux (60°C) for 2-4 hours. The formation of the acyl-imidazole intermediate is the rate-limiting step for secondary anilines.

-

Validation: Check LCMS for the mass of [M + 106] (starting material + CO + Imidazole) or the methyl ester adduct if quenched with methanol.

-

-

Coupling:

-

Once activation is complete, add the second amine (R-

, 1.5 equiv) directly to the reaction pot. -

Stir at 60°C overnight.

-

Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and saturated

(to remove imidazole).

-

Protocol C: Direct Isocyanate Addition

Best for: Rapid library generation when the isocyanate is commercially available.

Reagents:

-

THQ derivative (1.0 equiv)

-

Isocyanate (R-NCO) (1.1 equiv)

-

Solvent: DCM or Toluene

-

Catalyst: DMAP (10 mol%) - Crucial for sterically hindered THQs.

Step-by-Step Methodology:

-

Dissolve THQ in DCM (0.1 M).

-

Add DMAP (0.1 equiv) and the Isocyanate (1.1 equiv).

-

Stir at RT for 4-16 hours.

-

Optimization: If the reaction is sluggish due to the low nucleophilicity of the THQ nitrogen, switch solvent to Toluene and reflux at 110°C.

-

Scavenging: Add a polymer-supported amine (e.g., Trisamine resin) to remove excess isocyanate before filtration and evaporation.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield (Step 1) | THQ nitrogen is electron-deficient (e.g., 6-nitro-THQ). | Switch to Triphosgene or 4-Nitrophenyl chloroformate (more reactive than phenyl chloroformate). |

| Symmetrical Urea Formation | Hydrolysis of intermediate or excess reagent. | Ensure strictly anhydrous conditions. In CDI protocols, ensure complete activation of the first amine before adding the second. |

| No Reaction (Coupling) | Steric hindrance at the THQ nitrogen. | Use DMSO as solvent and heat to 100°C. Use microwave irradiation (120°C, 20 min) to overcome the activation energy barrier. |

| Phenol Contamination | Incomplete removal during Protocol A. | Wash organic layer with 1N NaOH (if product is stable to base) to convert phenol to water-soluble phenoxide. |

Reaction Workflow Visualization

Figure 2: Reaction workflow for the Phenyl Chloroformate route, highlighting the critical intermediate stage.

References

-

Dey, R., et al. (2024).[3] "Designing of Target-specific N-substituted Tetrahydroquinoline Derivatives as Potent mTOR Inhibitors." ChemistrySelect. [3]

-

Romero Bohórquez, A. R., et al. (2020). "N-Substituted tetrahydroquinolines with outstanding biological activity."[4] ResearchGate.

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors."

-

Common Organic Chemistry. (2025). "Urea Formation: Amine + Carbamate Protocols."

-

Reboul, V., et al. (2020).[2][5] "A Straightforward Synthesis of N-Substituted Ureas from Primary Amides." Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

Application Note: Preparation of Fungicidal Benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides

[1]

Introduction & Retrosynthetic Analysis

The target molecule is an acylurea where the urea moiety bridges a benzoyl group and the nitrogen of a 1,2,3,4-tetrahydroquinoline (THQ) ring. This structure is critical for lipophilic interaction with fungal enzyme binding pockets.

Structural Disconnection

The most logical retrosynthetic disconnection is at the N(THQ)-Carbonyl bond or the N(Benzoyl)-Carbonyl bond.

-

Path A (Preferred): Nucleophilic attack of the secondary amine (THQ) on a highly electrophilic Benzoyl Isocyanate .

-

Path B (Alternative): Reaction of THQ-1-carbamoyl chloride with benzamide (Low yield due to poor nucleophilicity of amides).

We will utilize Path A due to its mild conditions, high yields (>85%), and the avoidance of toxic phosgene gas (replaced here by solid cyanate salts or in-situ generation).

Reaction Scheme

Figure 1: Retrosynthetic pathway utilizing the isocyanate intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of the 1,2,3,4-Tetrahydroquinoline Core

Note: If your specific substituted THQ is commercially available, skip to Phase 2.

Objective: Selective reduction of a substituted quinoline to its tetrahydro- derivative without over-reduction.

Reagents:

-

Substituted Quinoline (1.0 eq)

-

Sodium Borohydride (NaBH₄) (4.0 eq)

-

Acetic Acid (Glacial) (Solvent/Proton source)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of the substituted quinoline in 20 mL of glacial acetic acid.

-

Expert Tip: Conduct this under N₂ atmosphere to prevent oxidation of intermediates.

-

-

Reduction: Cool the solution to 0–5 °C. Add NaBH₄ (40 mmol) portion-wise over 30 minutes.

-

Caution: Exothermic reaction with hydrogen gas evolution. Ensure efficient venting.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The fluorescent quinoline spot should disappear.

-

Work-up: Pour the mixture into ice water (100 mL). Basify to pH 9–10 using 20% NaOH solution. Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Phase 2: Generation of Benzoyl Isocyanate (In Situ)

Objective: Convert benzoic acid to the reactive benzoyl isocyanate electrophile.

Reagents:

-

Substituted Benzoic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (3.0 eq)

-

Sodium Cyanate (NaOCN) (1.5 eq) or Silver Cyanate (AgOCN) (1.2 eq)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]

Protocol:

-

Acid Chloride Formation: Reflux the substituted benzoic acid (10 mmol) in SOCl₂ (5 mL) for 2 hours. Evaporate excess SOCl₂ under vacuum to obtain the crude benzoyl chloride.

-

Validation: IR spectrum should show a shift from ~1680 cm⁻¹ (Acid C=O) to ~1770 cm⁻¹ (Acid Chloride C=O).

-

-

Isocyanate Formation: Dissolve the crude benzoyl chloride in anhydrous Toluene (20 mL). Add dried NaOCN (15 mmol).

-

Catalysis: If using NaOCN, add a catalytic amount of SnCl₄ (1 mol%) to accelerate the reaction. If using AgOCN, no catalyst is needed.

-

-

Reflux: Heat the mixture to reflux (110 °C) for 3–5 hours.

-

Observation: The suspension will change character as NaCl precipitates.

-

Checkpoint: IR analysis of an aliquot should show a strong, broad isocyanate peak at 2240–2260 cm⁻¹ .

-

Phase 3: Coupling (The "One-Pot" Finish)

Objective: Nucleophilic addition of THQ to the benzoyl isocyanate.

Protocol:

-

Cooling: Cool the benzoyl isocyanate mixture (from Phase 2) to 0–5 °C. Do not filter off the salts yet if using NaOCN/Toluene; however, filtration (under inert gas) is recommended if AgOCN was used to remove silver salts.

-

Addition: Dissolve the 1,2,3,4-tetrahydroquinoline (10 mmol, from Phase 1) in 5 mL anhydrous Toluene. Add this solution dropwise to the isocyanate mixture over 15 minutes.

-

Reaction: Allow to warm to RT and stir for 4–6 hours.

-

Quench & Isolation:

-

Evaporate the solvent under reduced pressure.[1]

-

Resuspend the residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove inorganic salts.

-

Dry over Na₂SO₄ and concentrate.

-

-

Crystallization: The crude product is often a solid. Recrystallize from Ethanol or an Ethanol/Water mixture.

-

Yield Expectation: 75–90%.

-

Quantitative Data Summary & Validation

| Parameter | Specification / Range | Method of Verification |

| Reaction Stoichiometry | 1:1 (THQ : Benzoyl Isocyanate) | Excess isocyanate hydrolyzes to benzamide (easily removed). |

| Temperature (Coupling) | 0 °C | Higher temps may cause polymerization of isocyanate. |

| IR Diagnostic (Product) | 1660–1690 cm⁻¹ (C=O, Urea) | Absence of 2250 cm⁻¹ (-NCO) and 3300 cm⁻¹ (THQ N-H). |

| ¹H NMR Signature | Diagnostic singlet for the benzoyl amide proton. | |

| Yield | > 80% (Optimized) | Gravimetric after recrystallization. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

-

Low Yield in Phase 2 (Isocyanate): Moisture is the enemy. Benzoyl isocyanate hydrolyzes rapidly to benzamide. Ensure all glassware is oven-dried and solvents are anhydrous. If using NaOCN, ensure it is finely powdered and dry.

-

Formation of Bis-Urea Byproducts: Avoid excess amine. Add the amine to the isocyanate (inverse addition) to maintain an excess of electrophile during the addition phase.

-

Purification Issues: If the product is an oil, triturating with cold diethyl ether or hexane often induces crystallization.

Safety & Handling

-

Isocyanates: Potent sensitizers and lachrymators. Handle only in a fume hood.

-

Thionyl Chloride: Releases HCl and SO₂. Use a caustic scrubber for the exhaust gas.

-

Sodium Cyanate: Toxic if ingested. Contact with acid releases toxic cyanic acid/isocyanic acid gas.

References

-

Li, Y., et al. (2016).[5] "Design, synthesis and fungicidal activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide." Bioorganic & Medicinal Chemistry Letters, 26(10), 2499-2502.

-

BenchChem. (2025).[1] "Application Notes: Benzoyl Isocyanate in the Synthesis of Heterocyclic Compounds."

-

Bunce, R. A. (2018). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions." Molecules, 23(8).

-

Zhang, X., et al. (2022).[6] "Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold." Journal of Agricultural and Food Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijstr.org [ijstr.org]

- 3. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and fungicidal activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Green chemistry methods for tetrahydroquinoline-1-carboxamide synthesis

Application Note: Green Chemistry Workflows for the Synthesis of Tetrahydroquinoline-1-Carboxamides

Executive Summary

Tetrahydroquinoline-1-carboxamides (THQ-1-C) are privileged scaffolds in drug discovery, demonstrating potent efficacy as epigenetic modulators, cannabinoid (CB2) receptor ligands, and advanced fungicidal agents[1][2][3]. Historically, their synthesis has relied on hazardous solvents, stoichiometric toxic reagents (such as phosgene for amidation), and non-recyclable Lewis acids, resulting in unacceptable Environmental Factor (E-factor) metrics. This application note details a fully sustainable, two-stage workflow: an aqueous multicomponent Povarov reaction for the THQ core, followed by a green N-carboxamidation utilizing 1,1'-Carbonyldiimidazole (CDI) in 2-Methyltetrahydrofuran (2-MeTHF).

Mechanistic Insights & Causality

2.1. The Aqueous Povarov Reaction

The synthesis of the 1,2,3,4-tetrahydroquinoline core is achieved via the Povarov reaction, a formal [4+2] imino Diels-Alder cycloaddition between an aniline, an aldehyde, and an electron-rich dienophile[4].

Causality of Green Choices: By substituting volatile organic compounds (VOCs) with water, the reaction benefits from the "hydrophobic effect," which forces the organic substrates into close proximity, accelerating the cycloaddition. The use of

2.2. Green N-1 Carboxamidation

Functionalizing the secondary amine of the THQ core to a carboxamide traditionally requires highly toxic isocyanates or phosgene derivatives.

Causality of Green Choices: We replace these with CDI, a crystalline, easy-to-handle reagent that generates only imidazole and CO

Workflow Visualization

Workflow for the green synthesis of tetrahydroquinoline-1-carboxamides.

Experimental Protocols

Protocol 1: Multicomponent Green Synthesis of the THQ Core Objective: Synthesize the 1,2,3,4-tetrahydroquinoline scaffold via an aqueous Povarov reaction.

-

Preparation: In a 50 mL round-bottom flask, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol) to 10 mL of deionized water.

-

Catalyst Addition: Add

-sulfonic acid calix[4]arene (5 mol%) to the aqueous suspension. Stir at room temperature for 15 minutes to allow imine formation. -

Cycloaddition: Dropwise add 2,3-dihydrofuran (1.2 mmol) to the mixture. Stir vigorously at room temperature for 4-6 hours.

-

Self-Validating QC Step: Monitor the reaction via TLC (EtOAc/Hexane 1:4). The complete disappearance of the imine intermediate spot validates the end of the cycloaddition phase.

-

Workup & Recycling: Extract the organic product with ethyl acetate (3 x 10 mL). The aqueous layer, containing the calix[4]arene catalyst, is retained and can be reused for up to 5 consecutive cycles without loss of catalytic activity[4].

-

Purification: Dry the combined organic layers over anhydrous Na

SO

Protocol 2: Green N-1 Carboxamidation of THQ Objective: Convert the THQ secondary amine into a 1-carboxamide using safe reagents.

-

Activation: Dissolve the THQ core (1.0 mmol) in 8 mL of anhydrous 2-MeTHF. Add CDI (1.2 mmol) in a single portion.

-

Self-Validating QC Step: Observe the reaction for the evolution of CO

gas (effervescence). The cessation of gas evolution (typically 30-45 minutes) is a physical validation of the complete formation of the THQ-1-carbonyl imidazole intermediate. -

Amine Coupling: Add the desired primary or secondary amine (1.5 mmol) to the solution. Heat the mixture to 60°C for 4 hours.

-

Workup: Cool to room temperature and wash the organic layer sequentially with 1M HCl (5 mL), saturated NaHCO

(5 mL), and brine (5 mL). The excellent phase separation of 2-MeTHF ensures a clean extraction without emulsions. -

Isolation: Evaporate the 2-MeTHF under reduced pressure to yield the pure tetrahydroquinoline-1-carboxamide. Confirm structural integrity via

H NMR (monitoring the characteristic N-C=O amide proton shift) and LC-MS.

Data Presentation: Green vs. Conventional Metrics

| Metric | Conventional Synthesis | Green Chemistry Workflow | Improvement Factor |

| Primary Solvents | Dichloromethane, DMF | Water, 2-MeTHF | Elimination of halogenated/reprotoxic VOCs |

| Catalyst (Step 1) | BF | Recyclable, metal-free, non-corrosive | |

| Amidation Reagent | Phosgene / Isocyanates | 1,1'-Carbonyldiimidazole (CDI) | Elimination of highly toxic gases |

| E-Factor (Est.) | > 45 kg waste / kg product | < 10 kg waste / kg product | ~75% reduction in chemical waste |

| Overall Yield | 40 - 55% | 75 - 85% | Higher atom economy and recovery |

References

1.[1] Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NIH. 1 2.[2] Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L. UCL-Bruxelles, Belgique. 2 3.[4] Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). 4 4.[3] Design, synthesis and fungicidal activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide. PubMed. 3

Sources

- 1. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. Design, synthesis and fungicidal activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: In Vitro Profiling of 1-Carbamoyl-Tetrahydroquinoline Derivatives

Introduction

The 1-carbamoyl-1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, most notably recognized for its potent inhibition of the Cholesteryl Ester Transfer Protein (CETP). Historically exemplified by Torcetrapib , this class of molecules is designed to elevate High-Density Lipoprotein (HDL) cholesterol.[1]

However, the development of THQ derivatives carries a specific burden of proof: safety . The failure of Torcetrapib in Phase III clinical trials—attributed to off-target hypertension caused by increased aldosterone secretion—mandates that any new protocol for this class must integrate efficacy and adrenal safety profiling at the earliest in vitro stage.

This guide provides a rigorous, self-validating workflow for evaluating THQ derivatives, moving from solubility management to biochemical efficacy and, critically, adrenal steroidogenesis screening.

Module 1: Compound Management & Solubility

The Challenge: 1-carbamoyl-THQ derivatives are characteristically lipophilic. Standard serial dilutions in aqueous buffers often lead to "crashing out" (precipitation), resulting in false negatives (artificial inhibition) or erratic IC50 curves.

Protocol: Acoustic Droplet Ejection (ADE) Preparation

Rationale: Direct transfer from DMSO to assay buffer minimizes the time compounds spend in intermediate aqueous steps where precipitation occurs.

-

Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to a concentration of 10 mM.

-

QC Step: Centrifuge at 3,000 x g for 5 minutes to ensure no particulate matter remains.

-

-

Source Plate: Transfer stocks to a Labcyte Echo™ qualified source plate (or equivalent).

-

Destination Plate: Pre-fill assay plates (384-well black, low-binding) with the specific assay buffer (see Module 2).

-

Transfer: Use ADE to dispense nanoliter volumes (e.g., 2.5 nL to 50 nL) directly into the assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.

-

Target DMSO: Maintain final DMSO concentration < 0.5% (v/v) to prevent enzyme denaturation.

-

Table 1: Solubility Troubleshooting Matrix

| Observation | Root Cause | Remediation |

| Erratic Replicates | Micro-precipitation | Switch to ADE; Add 0.01% Triton X-100 to buffer. |

| Flat Dose-Response | Compound Aggregation | Measure Dynamic Light Scattering (DLS); limit max conc. to 10 µM. |

| High Background | Autofluorescence | THQ cores can fluoresce. Read background plate (Compound + Buffer only). |

Module 2: Biochemical Efficacy (CETP Inhibition)

Principle: This assay uses a fluorometric principle.[1][2][3] CETP transfers a fluorescent neutral lipid from a self-quenched donor particle to an acceptor particle.[1][2][4] As the lipid leaves the crowded donor, self-quenching is relieved, and fluorescence intensity increases.[4] Inhibitors prevent this transfer, keeping fluorescence low.[1]

Workflow Diagram

Figure 1: Fluorometric CETP inhibition workflow utilizing donor/acceptor lipid transfer.

Detailed Protocol

Reagents:

-

CETP Source: Human Plasma (diluted) or Recombinant Human CETP (rCETP). Note: rCETP is preferred for reproducibility.

-

Donor/Acceptor: Commercial Fluorometric CETP Activity Kit (e.g., Roar Biomedical or Sigma MAK106).

-

Reference Control: Torcetrapib (IC50 ~ 30-50 nM depending on conditions).

Steps:

-

Buffer Prep: Prepare assay buffer (10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4).

-

Plate Setup: Add 2 µL of diluted compound (from Module 1) to the 384-well plate.

-

Master Mix: Prepare a mix of Donor particle (1:50), Acceptor particle (1:50), and rCETP (concentration optimized to yield linear kinetics over 2 hours).

-

Initiation: Dispense 18 µL of Master Mix into the wells containing compound.

-

Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Data Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

-

% Inhibition = [1 - (Slope_sample / Slope_DMSO)] * 100

-

Module 3: Safety Profiling (The "Torcetrapib Screen")

Critical Context: The 1-carbamoyl-THQ scaffold has a known liability: induction of aldosterone synthesis in the adrenal cortex, leading to hypertension. No THQ derivative should proceed to in vivo studies without passing this screen.

Assay: H295R Steroidogenesis Assay

The H295R cell line (human adrenocortical carcinoma) expresses all enzymes necessary for steroidogenesis (CYP11B2, CYP11B1, etc.).[5]

Workflow Diagram

Figure 2: H295R Steroidogenesis assay workflow for detecting off-target adrenal activation.

Detailed Protocol

-

Cell Culture: Culture H295R cells in DMEM/F12 supplemented with Nu-Serum I and ITS+ Premix.

-

Seeding: Plate cells at

cells/mL in 24-well plates. Incubate for 24 hours. -

Starvation: Remove media and replace with serum-free "Nu-Serum" media for 24 hours to synchronize the cells.

-

Treatment: Add THQ derivatives at 1 µM and 10 µM (duplicate).

-

Incubation: Incubate for 48 hours at 37°C / 5% CO2.

-

Harvest: Collect supernatant and freeze at -80°C immediately.

-

Viability Check: Perform an MTT or ATP-based assay on the remaining cells to ensure any reduction in hormone is not due to cell death.

-

Quantification: Thaw supernatants and quantify Aldosterone and Cortisol using competitive ELISA or LC-MS/MS.

Acceptance Criteria:

-

Pass: Aldosterone levels < 1.5-fold over DMSO control at 10 µM.

-

Fail: Aldosterone levels > 2.0-fold over DMSO control (indicates Torcetrapib-like liability).

References

-

Tall, A. R. (2010). CETP inhibitors to increase HDL cholesterol levels.[1][2][6][7][8] New England Journal of Medicine, 362(3), 270-271. Link

-

BenchChem. (2025).[1][9] Torcetrapib In Vitro CETP Inhibition Assay Protocol. BenchChem Application Notes. Link

-

Sigma-Aldrich. (2023). CETP Activity Assay Kit (Fluorometric) Technical Bulletin. Merck/Sigma. Link

-

Hecker, M., et al. (2011). H295R Steroidogenesis Assay: OECD Test Guideline 456. OECD Guidelines for the Testing of Chemicals. Link

-

Forrest, M. J., et al. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating aldosterone. British Journal of Pharmacology, 154(7), 1465–1473. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CETP inhibition resulted in increased preBeta-1 HDL and cholesterol efflux - - PACE-CME [pace-cme.org]

- 8. Cholesteryl ester transfer protein and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

HPLC Method Development for 1-Carbamoyl-1,2,3,4-Tetrahydroquinoline

Abstract

This application note details the systematic development of a stability-indicating HPLC method for 1-carbamoyl-1,2,3,4-tetrahydroquinoline (1-CTHQ). Unlike standard protocols, this guide focuses on the critical physicochemical differences between the neutral urea target molecule and its basic precursor, 1,2,3,4-tetrahydroquinoline (THQ). We present a robust Reverse-Phase (RP-HPLC) protocol utilizing pH-dependent selectivity to achieve baseline resolution (

Introduction & Chemical Context

1-carbamoyl-1,2,3,4-tetrahydroquinoline is a urea derivative of the tetrahydroquinoline scaffold, often synthesized via the carbamoylation of THQ. In drug development, this moiety appears as a core pharmacophore or a metabolic intermediate.

The Separation Challenge

The primary challenge in analyzing 1-CTHQ is separating it from its precursor, THQ.

-

1-CTHQ (Target): The nitrogen at position 1 is acylated (carbamoyl group), rendering it neutral and non-basic. It exhibits moderate hydrophobicity.

-

THQ (Impurity/Precursor): A secondary cyclic amine. It is basic (pKa

5.0–5.5) and prone to silanol interactions, leading to peak tailing.

Strategic Insight: By controlling the pH of the mobile phase, we can manipulate the ionization state of THQ without affecting the neutral 1-CTHQ. At acidic pH (< 3.0), THQ becomes protonated (

Physicochemical Profile

| Compound | Structure Description | pKa (Approx) | LogP (Predicted) | UV Max |

| 1-CTHQ | Urea derivative (Neutral) | N/A (Neutral) | ~1.5 – 1.8 | 254 nm, 210 nm |

| THQ | Secondary Amine (Basic) | ~5.3 (Conj. Acid) | ~2.3 (Neutral) | 248 nm, 210 nm |

Method Development Strategy (The "Why")

Column Selection

A C18 (Octadecyl) column is the standard choice. However, due to the presence of the basic THQ impurity, a highly base-deactivated (end-capped) column is strictly required to prevent peak tailing caused by secondary silanol interactions.

-

Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.

Mobile Phase & pH Control

-

Buffer: 0.1% Phosphoric Acid or Formic Acid (pH ~2.5).

-

Reasoning: At pH 2.5, THQ is 99.9% ionized (

). This ensures it elutes as a sharp, early peak. 1-CTHQ remains neutral and interacts strongly with the C18 phase.

-

-

Organic Modifier: Acetonitrile (ACN).

-

Reasoning: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.

-

Detection

Both compounds possess a benzene ring fused to the heterocycle, providing strong UV absorption.

-

Wavelength: 254 nm (Specific for aromatic ring) and 210 nm (High sensitivity for impurities).

Visualizing the Separation Logic

Figure 1: Mechanism of separation exploiting the pKa difference between the basic amine (THQ) and the neutral urea (1-CTHQ) under acidic conditions.

Detailed Experimental Protocol

Equipment & Reagents[1]

-

HPLC System: Agilent 1260 Infinity II or equivalent with DAD/PDA.

-

Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or 3.5 µm).

-

Reagents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid (

).

Preparation of Solutions

-

Mobile Phase A (0.1%

): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through 0.22 µm nylon filter. -

Mobile Phase B: 100% Acetonitrile.

-

Diluent: Water:Acetonitrile (50:50 v/v).

-

Standard Stock Solution: Dissolve 10 mg of 1-CTHQ reference standard in 10 mL Diluent (1.0 mg/mL).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp | 30°C |

| Detection | UV 254 nm (bw 4 nm), Ref 360 nm |

| Run Time | 15 minutes |

Gradient Program

| Time (min) | % Mobile Phase A (Aq. Acid) | % Mobile Phase B (ACN) | Comment |

| 0.00 | 90 | 10 | Initial equilibration |

| 2.00 | 90 | 10 | Isocratic hold for polar impurities |

| 10.00 | 40 | 60 | Linear gradient to elute 1-CTHQ |

| 11.00 | 10 | 90 | Wash step |

| 12.00 | 90 | 10 | Re-equilibration |

| 15.00 | 90 | 10 | End of run |

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass specific system suitability criteria before every analysis.

System Suitability Criteria (SST)

Inject the Standard Solution (0.1 mg/mL) 5 times.

-

Theoretical Plates (N): > 5000 for 1-CTHQ peak.

-

Tailing Factor (T): 0.8 – 1.5.

-

RSD of Area: < 2.0%.

-

Resolution (

): > 2.0 between THQ (if present) and 1-CTHQ.

Representative Validation Data (Simulated)

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at RT of 1-CTHQ | Pass (Purity Angle < Purity Threshold) |

| Linearity | ||

| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% at 100% level |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | LOQ: 0.5 µg/mL |

Troubleshooting Guide

Issue: Peak Tailing for THQ (Impurity)

-

Cause: Interaction between the basic amine and residual silanols on the silica support.

-

Solution: Ensure the column is "End-capped". Increase buffer strength (e.g., use 20 mM Phosphate buffer pH 2.5 instead of 0.1% acid) to suppress ion-exchange interactions.

Issue: Split Peaks

-

Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN but injected into a 90% Water mobile phase, the strong solvent effect can distort the peak.

-

Solution: Dissolve the sample in the starting mobile phase (90:10 Water:ACN) or 50:50 max.

Issue: Retention Time Drift

-

Cause: pH fluctuation in Mobile Phase A.

-

Solution: Use a buffer (Phosphate) rather than just dilute acid if precise retention time control is needed over long sequences.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

PubChem. (2025).[1] 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine.

- Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Authoritative source on pH control for basic amines).

Sources

Using 1-carbamoyl-1,2,3,4-tetrahydroquinoline in VEGFR-2 inhibition studies

Application Note: Evaluation of 1-Carbamoyl-1,2,3,4-Tetrahydroquinoline Derivatives as VEGFR-2 Inhibitors

Introduction & Chemical Context

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenesis in endothelial cells. Inhibition of VEGFR-2 kinase activity is a validated strategy for suppressing tumor neovascularization.[1][2][3][4][5]

1-carbamoyl-1,2,3,4-tetrahydroquinoline represents a privileged scaffold in medicinal chemistry designed to function as a Type II Kinase Inhibitor .

-

The Scaffold: The tetrahydroquinoline ring provides a semi-rigid hydrophobic core that mimics the adenine ring of ATP or occupies the hydrophobic pocket adjacent to the ATP-binding site.

-

The Pharmacophore: The 1-carbamoyl (urea) moiety is critical. It acts as a hydrogen bond donor/acceptor bridge, typically interacting with the conserved Glu885 (αC-helix) and Asp1046 (DFG motif) residues in the VEGFR-2 active site. This interaction stabilizes the kinase in its inactive "DFG-out" conformation, offering high selectivity and potency compared to Type I inhibitors.

This guide details the protocols for validating this scaffold's efficacy using biochemical kinase assays and functional cellular models (HUVEC).

Experimental Workflows & Signaling Pathways

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical signaling cascade activated by VEGF-A binding to VEGFR-2 and the specific intervention point of the tetrahydroquinoline inhibitor.

Caption: VEGFR-2 signaling cascade highlighting the upstream inhibition point of 1-carbamoyl-1,2,3,4-tetrahydroquinoline, preventing downstream activation of RAF/MEK and PI3K/AKT pathways.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the compound against recombinant VEGFR-2 kinase domain. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over ELISA for its high throughput and homogeneous format (no wash steps).

Materials

-

Enzyme: Recombinant Human VEGFR-2 (KDR), catalytic domain (e.g., residues 805-1356).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide labeled with a fluorophore (e.g., ULight™).

-

Tracer: Europium-labeled anti-phosphotyrosine antibody.

-

ATP: Ultrapure ATP (Km apparent for VEGFR-2 is ~10 µM).

-

Compound: 1-carbamoyl-1,2,3,4-tetrahydroquinoline derivative (10 mM stock in DMSO).

Step-by-Step Procedure

-

Compound Preparation:

-

Enzyme Mix:

-

Dilute VEGFR-2 enzyme to 0.5 ng/µL in Kinase Buffer.

-

-

Substrate/ATP Mix:

-

Prepare a mix of ULight-Poly(GT) (50 nM final) and ATP (10 µM final).

-

-

Reaction Assembly (384-well plate):

-

Add 2.5 µL Compound solution.

-

Add 2.5 µL Enzyme mix. Incubate 10 mins at RT (allows Type II inhibitors to access the deep pocket).

-

Add 5.0 µL Substrate/ATP mix to initiate.

-

-

Incubation:

-

Incubate for 60 minutes at Room Temperature (22°C).

-

-

Detection:

-

Add 10 µL of Detection Mix (Eu-antibody + EDTA to stop reaction).

-

Incubate 60 mins.

-

-

Readout:

-

Measure signal ratio (665 nm / 615 nm) on a TR-FRET compatible reader (e.g., EnVision).

-

Data Analysis: Plot Log[Inhibitor] vs. Response. Fit using a 4-parameter logistic equation to derive IC50.

Protocol B: Cellular Anti-Proliferation Assay (HUVEC)

Objective: Assess the compound's ability to inhibit VEGF-driven proliferation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials

-

Cells: Primary HUVECs (Passage 2-5).

-

Media: EGM-2 (Endothelial Growth Medium) and EBM-2 (Basal Medium, minimal growth factors).

-

Stimulant: Recombinant Human VEGF-A (165 isoform).

-

Reagent: CCK-8 or CellTiter-Glo (ATP quantification).

Step-by-Step Procedure

-

Starvation (Critical Step):

-

Seed HUVECs at 3,000 cells/well in a 96-well plate using EGM-2.

-

Allow attachment (6-8 hours).

-

Wash cells 2x with PBS.[8]

-

Replace medium with EBM-2 + 0.5% FBS (Starvation Media) and incubate overnight (12-16h). Rationale: This synchronizes the cell cycle and minimizes background proliferation driven by other growth factors.

-

-

Treatment:

-

Add the test compound (serial dilutions in Starvation Media).

-

Incubate for 1 hour.

-

-

Stimulation:

-

Add VEGF-A to a final concentration of 50 ng/mL .

-

Include controls:

-

Negative: No VEGF, No Drug (Basal).

-

Positive: VEGF only (Max Proliferation).

-

Reference: VEGF + Sorafenib (1 µM).

-

-

-

Incubation:

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Readout:

-

Add CCK-8 reagent (10 µL/well).[9] Incubate 2-4 hours.

-

Measure Absorbance at 450 nm.

-

Protocol C: Western Blot (Mechanism of Action)

Objective: Confirm that the compound inhibits auto-phosphorylation of VEGFR-2 (Tyr1175) and downstream ERK1/2.

-

Seed HUVECs in 6-well plates (80% confluence). Starve overnight.

-

Pre-treat with 1-carbamoyl-1,2,3,4-tetrahydroquinoline (0.1, 1, 10 µM) for 2 hours.

-

Stimulate with VEGF-A (50 ng/mL) for exactly 10 minutes .

-

Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

Immunoblot Targets:

-

p-VEGFR2 (Tyr1175) – Primary biomarker of activation.

-

Total VEGFR2 – Loading control for receptor.

-

p-ERK1/2 (Thr202/Tyr204) – Downstream functional readout.

-

GAPDH/β-Actin – Loading control.

-

Data Summary & Interpretation

| Assay Type | Metric | Expected Result for Potent Inhibitor | Notes |

| Enzymatic | IC50 | < 50 nM | Potency <100 nM suggests high affinity binding to the DFG-out pocket. |

| HUVEC Prolif. | IC50 | 100 - 500 nM | Cellular IC50 is typically 5-10x higher than enzymatic IC50 due to ATP competition and membrane permeability. |

| Western Blot | Band Intensity | Dose-dependent reduction of p-VEGFR2 | Total VEGFR2 levels should remain constant; only phospho-levels decrease. |

| Tube Formation | Mesh Area | Inhibition of network formation | Functional confirmation of anti-angiogenic potential. |

Troubleshooting Guide

-

High Background in Kinase Assay: Ensure the antibody concentration is optimized and the plate is read immediately after the detection incubation.

-

No Inhibition in Cells: Check compound solubility. Urea derivatives can precipitate in aqueous media. Ensure final DMSO is 0.1-0.5%.

-

High Basal Proliferation: Starvation step was insufficient. Ensure FBS is reduced to 0.5% or 0.1% during the assay window.

References

-

BenchChem. Application Notes and Protocols for HUVEC Proliferation Assay Using VEGFR-2-IN-37. (Accessed 2025).[1][10] Link

-

Huang, Y., et al. (2019).[11] Design, synthesis, and biological evaluation of tetrahydroisoquinoline-based diaryl urea derivatives for suppressing VEGFR-2 signaling.[11] Anti-Cancer Drugs.[4][10][11][12][13][14] Link

-

BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol. (Accessed 2025).[1][10] Link

-

Qi, et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update.[2][4] RSC Advances. Link

-

Bio-Protocol. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. (2016).[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, and biological evaluation of tetrahydroisoquinoline-based diaryl urea derivatives for suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Optimizing reaction conditions for N-carbamoyl tetrahydroquinoline synthesis

Technical Support Center: N-Carbamoyl Tetrahydroquinoline Synthesis

Topic: Optimization & Troubleshooting of N-Carbamoyl-1,2,3,4-Tetrahydroquinoline (THQ) Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

Executive Summary & Method Selection